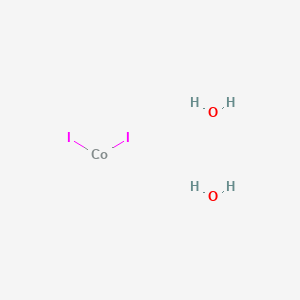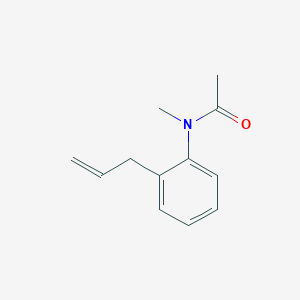
N-(2-Allylphenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Allylphenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an allyl group attached to the phenyl ring and a methyl group attached to the nitrogen atom of the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Allylphenyl)-N-methylacetamide typically involves the reaction of 2-allylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: N-(2-Allylphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group of the acetamide can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N-(2-Allylphenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
作用機序
The mechanism of action of N-(2-Allylphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The acetamide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
類似化合物との比較
N-(2-Allylphenyl)acetamide: Lacks the methyl group on the nitrogen atom.
N-(2-Allylphenyl)-N-ethylacetamide: Contains an ethyl group instead of a methyl group.
N-(2-Allylphenyl)-N-methylpropionamide: Has a propionamide moiety instead of an acetamide moiety.
Uniqueness: N-(2-Allylphenyl)-N-methylacetamide is unique due to the presence of both the allyl and methyl groups, which can influence its reactivity and biological activity
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
N-methyl-N-(2-prop-2-enylphenyl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-4-7-11-8-5-6-9-12(11)13(3)10(2)14/h4-6,8-9H,1,7H2,2-3H3 |
InChIキー |
HYBAUFQOBCSCKY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C1=CC=CC=C1CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


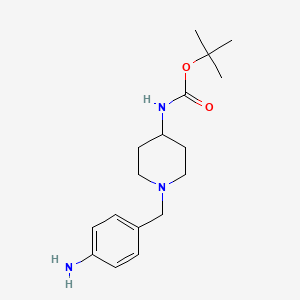
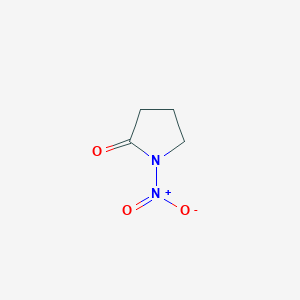
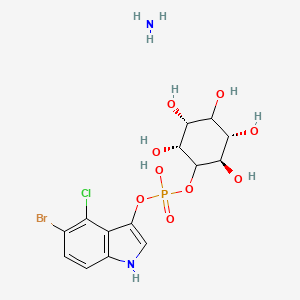

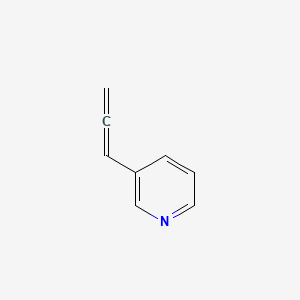
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
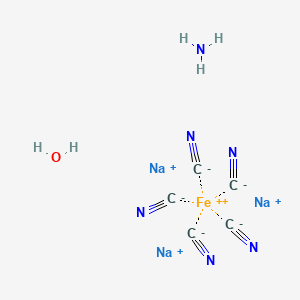
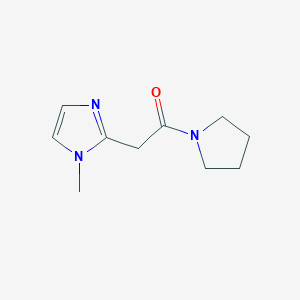
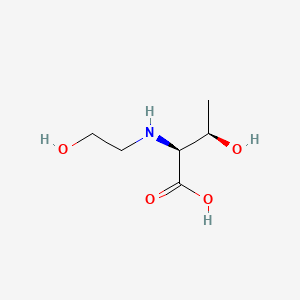
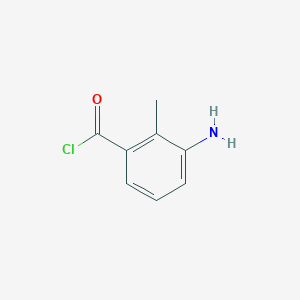
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)

